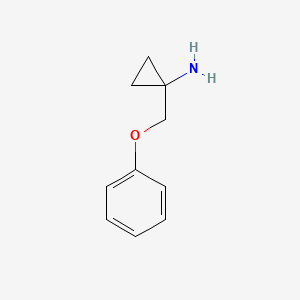

1-(Phenoxymethyl)cyclopropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(phenoxymethyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(6-7-10)8-12-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEKLEWAEDYRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289060 | |

| Record name | Cyclopropanamine, 1-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742051-91-8 | |

| Record name | Cyclopropanamine, 1-(phenoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742051-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanamine, 1-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Cyclopropylamine Derivatives in Synthetic Organic Chemistry

Cyclopropylamine (B47189) derivatives are a significant class of organic compounds, valued for their unique structural and electronic properties. acs.org The three-membered cyclopropane (B1198618) ring is highly strained, with compressed bond angles deviating significantly from the ideal tetrahedral geometry. longdom.org This inherent ring strain endows these molecules with enhanced reactivity, making them versatile intermediates in a variety of chemical transformations. longdom.org

In synthetic organic chemistry, the cyclopropylamine moiety serves as a valuable building block for constructing more complex molecular architectures. thieme-connect.com The combination of the strained ring and the reactive amine group allows for participation in a diverse array of reactions, including ring-opening and cycloaddition processes. acs.org Numerous methods have been developed for the synthesis of cyclopropylamine derivatives, ranging from classical cyclopropanation techniques to more modern metal-catalyzed reactions. acs.org

The rigid conformation of the cyclopropane ring is another key feature that chemists exploit. This rigidity can help to lock a molecule into a specific three-dimensional shape, which is particularly important in the design of biologically active compounds where a precise orientation is often required for effective interaction with a biological target. nih.gov This has led to the incorporation of the cyclopropylamine motif into a wide range of pharmaceuticals and agrochemicals. longdom.orgthieme-connect.com

Significance of the Phenoxymethyl Moiety in Amine Chemistry

The phenoxymethyl (B101242) group is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.gov The phenoxymethyl moiety can engage in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for the binding of a drug molecule to its target receptor.

A well-known example of a bioactive molecule containing a phenoxymethyl group is phenoxymethylpenicillin, also known as penicillin V. wikipedia.orgnih.gov This antibiotic showcases the successful integration of this moiety into a therapeutic agent. The phenoxymethyl group contributes to the acid stability of the penicillin, allowing it to be administered orally. wikipedia.org

Overview of Research Trajectories for 1 Phenoxymethyl Cyclopropan 1 Amine

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of bioactive molecules. For this compound, the key challenge lies in the asymmetric construction of the sterically congested quaternary carbon center.

Asymmetric Approaches to the Cyclopropane (B1198618) Ring System

The enantioselective formation of the cyclopropane ring is a critical step in controlling the stereochemistry of the final product. Modern asymmetric cyclopropanation reactions offer powerful tools to achieve this. Catalytic asymmetric cyclopropanation of alkenes using metal carbenes, often derived from diazo compounds, has been well-established for creating chiral cyclopropanes. acs.orgnih.gov For the synthesis of a precursor to this compound, a potential strategy involves the cyclopropanation of an appropriately substituted alkene, such as phenoxyallyl ether, with a diazo reagent in the presence of a chiral catalyst.

Rhodium (II) and copper (I) complexes with chiral ligands are commonly employed for such transformations. For instance, dirhodium tetracarboxylates derived from chiral amino acids or N-acylprolinates have demonstrated high efficacy in asymmetric cyclopropanation reactions. rsc.org The choice of ligand is crucial in dictating the enantioselectivity of the reaction.

| Catalyst System | Ligand Type | Typical ee (%) | Potential Substrate |

| Rh₂(S-DOSP)₄ | Dirhodium(II) tetrakis[N-tetra-chlorophthaloyl-(S)-tert-leucinate] | >95 | Phenoxyallyl ether |

| Cu(I)-BOX | Copper(I) bis(oxazoline) | 80-95 | Allyl phenyl ether |

| Ru(salen) | Ruthenium-salen complex | >90 | Styrenyl ethers |

A hypothetical reaction scheme could involve the reaction of allyl phenyl ether with ethyl diazoacetate in the presence of a chiral dirhodium catalyst to yield an enantiomerically enriched cyclopropyl (B3062369) ester. Subsequent functional group manipulations would then be required to introduce the amine functionality.

Biocatalytic approaches are also emerging as powerful alternatives for asymmetric cyclopropanation. nih.govacs.org Engineered enzymes, such as variants of cytochrome P450 or myoglobin, can catalyze stereoselective cyclopropanation reactions with high precision. wpmucdn.com These enzymatic methods often proceed under mild conditions and can provide access to enantiopure cyclopropanes that are challenging to obtain through traditional chemical catalysis. nih.govnsf.gov

Chiral Auxiliary and Organocatalytic Strategies

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and ideally recycled. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be appended to a precursor molecule to control the diastereoselective formation of the cyclopropane ring or the introduction of the amine group.

For instance, Evans oxazolidinones are widely used chiral auxiliaries that can direct stereoselective alkylations and other bond-forming reactions. A plausible strategy would involve the attachment of an oxazolidinone auxiliary to a cyclopropanecarboxylic acid precursor, followed by a diastereoselective functionalization to introduce the nitrogen atom.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering a metal-free alternative to traditional methods. nih.gov Chiral primary or secondary amines can catalyze a variety of transformations, including Michael additions and cycloadditions, with high enantioselectivity. researchgate.net An organocatalytic approach to a precursor of this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester bearing the phenoxymethyl group, followed by a cyclization step. organic-chemistry.orgresearchgate.net Chiral phosphoric acids have also been shown to be effective catalysts for a range of asymmetric transformations. nih.gov

| Strategy | Catalyst/Auxiliary | Key Transformation | Expected Stereoselectivity |

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective amination of a cyclopropyl derivative | High de |

| Organocatalysis | Chiral Prolinol Ether | Asymmetric Michael-initiated ring closure | High ee |

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective [2+1] cycloaddition | High ee |

Novel Functionalization and Bond Formation Techniques

The construction of the target molecule requires the efficient formation of both a C-N bond to introduce the primary amine and a C-O bond for the ether linkage.

C-N Bond Formation Strategies for Primary Amine Synthesis

The introduction of a primary amine onto a tertiary carbon of a cyclopropane ring is a challenging transformation. rsc.orgrsc.org Several modern synthetic methods can be considered for this purpose.

One approach involves the use of cyclopropylboronic acids as precursors. Cyclopropylboronic acids can be synthesized and subsequently converted to the corresponding primary amines through copper-promoted amination reactions. nih.govnbinno.comresearchgate.net This method offers a direct route to the desired amine functionality.

Another strategy involves the Hofmann or Curtius rearrangement of a cyclopropanecarboxamide (B1202528) or a cyclopropanecarbonyl azide, respectively. These rearrangements proceed with retention of configuration and are reliable methods for the synthesis of primary amines from carboxylic acid derivatives.

Recent advances in C-H amination reactions could also provide a direct route to the target compound. However, the selective amination of a tertiary C-H bond on a cyclopropane ring remains a significant challenge.

| Method | Precursor | Key Reagents | Advantages |

| Amination of Boronic Acid | 1-(Phenoxymethyl)cyclopropane-1-boronic acid | Cu(OAc)₂, Amine source | Mild conditions, good functional group tolerance |

| Curtius Rearrangement | 1-(Phenoxymethyl)cyclopropanecarbonyl azide | Heat or photolysis | Retention of stereochemistry |

| Gabriel Synthesis | 1-Bromo-1-(phenoxymethyl)cyclopropane | Potassium phthalimide, Hydrazine | Avoids over-alkylation |

Ether Linkage Formation through Phenoxymethyl Introduction

The phenoxymethyl group can be introduced at various stages of the synthesis. The Williamson ether synthesis is a classic and widely used method for forming ether linkages. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com This reaction involves the Sₙ2 displacement of a halide or other suitable leaving group by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com

A plausible route would involve the reaction of a 1-(hydroxymethyl)cyclopropan-1-amine derivative with phenol (B47542) under basic conditions, or more likely, the reaction of a 1-(halomethyl)cyclopropan-1-amine derivative with sodium phenoxide. The success of the Williamson ether synthesis is dependent on the steric hindrance around the reaction center. masterorganicchemistry.com Given the tertiary nature of the carbon atom in 1-(halomethyl)cyclopropan-1-amine, careful optimization of reaction conditions would be necessary to favor substitution over elimination. masterorganicchemistry.com

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted for C-O bond formation, although this is less common for ether synthesis compared to C-N bond formation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. researchgate.net In the context of synthesizing this compound, several strategies can be employed to improve the sustainability of the process.

One key aspect is the use of greener solvents. Traditional organic solvents often have significant environmental and health impacts. The use of alternative solvents such as water, ionic liquids, or solvent-free conditions can significantly reduce the environmental footprint of a synthesis. researchgate.net For cyclopropanation reactions, the use of water as a solvent has been explored. researchgate.net

Catalysis is a cornerstone of green chemistry, as it allows for reactions to be more efficient and generate less waste. The use of highly efficient and recyclable catalysts, including biocatalysts, can significantly improve the greenness of a synthetic route. nih.govresearchgate.net Biocatalytic methods, as mentioned earlier, not only provide high stereoselectivity but also operate under mild, environmentally benign conditions. nih.govnsf.gov

Atom economy is another important principle of green chemistry. Reactions that incorporate all atoms from the reactants into the final product are considered to have high atom economy. Rearrangement reactions, such as the Curtius and Hofmann rearrangements, are excellent examples of atom-economical transformations.

Finally, the use of renewable feedstocks and the development of energy-efficient processes, such as those utilizing microwave or ultrasound irradiation, can further contribute to a greener synthesis of this compound. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Greener Solvents | Replacing hazardous organic solvents | Performing cyclopropanation in water or using a bio-derived solvent like 2-MeTHF. |

| Catalysis | Employing highly efficient and recyclable catalysts | Utilizing engineered enzymes for asymmetric cyclopropanation. nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product | Employing a rearrangement reaction like the Hofmann or Curtius rearrangement for amine synthesis. |

| Use of Renewable Feedstocks | Starting from bio-based materials | Synthesizing precursors from renewable sources. |

| Energy Efficiency | Utilizing alternative energy sources to reduce energy consumption | Employing microwave-assisted synthesis to accelerate reaction times. researchgate.net |

Solvent-Free and Aqueous Media Syntheses

In the pursuit of greener and more sustainable chemical processes, the development of synthetic methods that minimize or eliminate the use of volatile organic solvents is of high importance. While specific solvent-free or aqueous-based syntheses for this compound have not been extensively reported in the literature, general principles of these methodologies can be applied.

A potential solvent-free approach could involve a solid-state reaction or a melt-phase reaction of suitable precursors. For instance, a reaction between a cyclopropane precursor bearing a leaving group and phenoxide under solvent-free conditions, followed by amination, could be envisioned.

Aqueous media synthesis would likely leverage the use of water-soluble reagents and catalysts. The key challenge would be to manage the solubility of the hydrophobic phenoxymethyl and cyclopropane moieties. The use of surfactants or co-solvents might be necessary to facilitate the reaction.

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. For the sustainable production of this compound, the development of novel catalysts would be crucial.

Transition-metal catalysis could play a significant role. For example, a palladium- or copper-catalyzed cross-coupling reaction could be employed to form the C-O bond between the cyclopropane unit and the phenol. Subsequent catalytic amination would complete the synthesis. The development of catalysts that can operate under mild conditions and with low catalyst loadings would be a key objective.

Table 1: Potential Catalytic Approaches

| Catalytic Strategy | Key Transformation | Potential Catalyst |

| C-O Cross-Coupling | Formation of the phenoxymethyl ether linkage | Palladium or Copper complexes |

| C-N Cross-Coupling | Introduction of the amine functionality | Palladium or Copper complexes |

| Asymmetric Catalysis | Enantioselective synthesis of chiral analogues | Chiral transition metal complexes |

Chemoenzymatic and Biocatalytic Routes

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While specific chemoenzymatic or biocatalytic routes to this compound are not well-documented, several enzyme classes could be hypothetically employed.

For instance, a lipase (B570770) could be used for the regioselective acylation of a diol precursor, setting the stage for the introduction of the phenoxy and amino groups. Alternatively, a transaminase could be used for the asymmetric amination of a corresponding cyclopropyl ketone, which would be a highly efficient method for producing enantiomerically pure this compound.

Total Synthesis Approaches for Complex Analogues incorporating this compound

The this compound core could serve as a valuable building block in the total synthesis of more complex, biologically active molecules. Its rigid cyclopropane scaffold and the presence of both an aromatic ring and a primary amine offer multiple points for further functionalization.

A hypothetical total synthesis could involve the initial preparation of the this compound core, followed by a series of transformations to elaborate the structure. For example, the primary amine could be acylated or alkylated to introduce new substituents. The aromatic ring could be functionalized through electrophilic aromatic substitution or cross-coupling reactions to build more complex architectures.

The development of a robust and flexible synthesis of the core structure would be the first critical step in any such total synthesis endeavor.

Nucleophilic Reactivity of the Primary Amine

The presence of a primary amine group (-NH2) confers significant nucleophilic character upon the molecule. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide array of electrophiles. Amines are generally more nucleophilic than their alcohol counterparts due to nitrogen's lower electronegativity compared to oxygen, which makes its electron pair more available for bond formation. msu.edu The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, influenced by both electronic and steric factors. masterorganicchemistry.comresearchgate.net

As a typical primary amine, this compound is expected to undergo standard nucleophilic substitution and addition reactions at the nitrogen atom. msu.edu

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a stable amide linkage. For instance, reaction with an acyl chloride would proceed via nucleophilic acyl substitution to yield an N-acylated derivative.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) leads to the formation of the corresponding sulfonamide. This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. The sulfonamide formed from a primary amine is acidic and thus soluble in aqueous base. msu.edu

Alkylation: The amine can be alkylated by reacting with alkyl halides. The primary amine attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming a secondary amine. However, this reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edu

Table 1: Representative Nucleophilic Reactions of the Primary Amine

| Reaction Type | Electrophile | General Product |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (potential for over-alkylation) |

The reaction of this compound with aldehydes or ketones results in the formation of an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org This condensation reaction is typically reversible and acid-catalyzed. libretexts.org

The mechanism involves several steps:

Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. youtube.com

Proton transfer to form a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org

Protonation of the hydroxyl group of the carbinolamine by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of water to form a resonance-stabilized iminium ion. libretexts.org

Deprotonation of the nitrogen to yield the final imine product. libretexts.orgyoutube.com

This reaction is fundamental in organic synthesis and is often a key step in more complex transformations, such as reductive amination, where the imine intermediate is subsequently reduced to form a new amine. masterorganicchemistry.com

Table 2: General Scheme for Imine Formation

| Reactant 1 | Reactant 2 (Aldehyde or Ketone) | Product | Byproduct |

|---|---|---|---|

| This compound | R₂C=O | Imine (Schiff Base) | Water (H₂O) |

Reactions Involving the Cyclopropane Ring System

The three-membered cyclopropane ring is characterized by significant ring strain (approximately 115 kJ/mol), which makes it susceptible to ring-opening reactions. nih.govnih.gov In this compound, the ring is substituted with an electron-donating amine group, classifying it as a donor-acceptor (D-A) cyclopropane. These systems are particularly versatile as their polarized carbon-carbon bonds facilitate a range of transformations. nih.govnih.gov

The high ring strain provides a strong thermodynamic driving force for reactions that cleave the carbocyclic framework. nih.gov The presence of the amine (donor) group polarizes the ring, making it susceptible to cleavage under various conditions, including electrophilic, nucleophilic, or radical-mediated pathways. nih.govnih.govrsc.org

In the context of donor-acceptor cyclopropanes, ring-opening often proceeds via heterolysis of a vicinal bond (adjacent to the donor/acceptor) to form a zwitterionic intermediate, which can then be trapped by electrophiles and nucleophiles. nih.gov Alternatively, strong σ-acceptor groups can weaken the distal bond (opposite the substituents), leading to its cleavage. nih.gov For aminocyclopropanes, reactions promoted by Lewis acids or radical intermediates can lead to controlled ring-opening, providing access to valuable 1,3-difunctionalized nitrogen-containing products. rsc.org These ring-opening events can be followed by rearrangements to form more complex molecular scaffolds. researchgate.net For example, the ring-opening of certain alkylidenecyclopropyl ketones with amines involves the distal cleavage of the cyclopropane ring to ultimately form substituted pyrroles. organic-chemistry.org

Donor-acceptor cyclopropanes, like this compound, are widely used as 1,3-zwitterionic synthons in cycloaddition reactions. nih.gov They can participate in formal [3+2]-cycloaddition reactions with a variety of partners (dipolarophiles) containing hetero-double bonds, such as aldehydes, ketones, and imines. nih.govacs.org These reactions provide a stereoselective route to five-membered heterocyclic rings, such as tetrahydrofurans and pyrrolidines. scispace.comacs.org

The mechanism of these cycloadditions can be stepwise, involving the ring-opening of the cyclopropane to form a 1,3-dipole, which is then trapped by the dipolarophile. The reaction conditions, including the choice of catalyst (e.g., Lewis acids), can significantly influence the stereochemical outcome of the cycloaddition. nih.govscispace.com

Table 3: General Scheme for [3+2] Cycloaddition

| Cyclopropane Type | Reactant (Dipolarophile) | Product |

|---|---|---|

| Donor-Acceptor Cyclopropane | Aldehyde, Ketone, Imine, Alkene | Five-membered heterocycle or carbocycle |

Electrophilic Aromatic Substitution on the Phenoxymethyl Moiety

The phenoxymethyl group contains a benzene (B151609) ring that can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The ether oxygen atom attached to the ring is an activating substituent. Through its electron-donating resonance effect, it increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. britannica.comlibretexts.org

This activating effect is strongest at the ortho and para positions relative to the substituent. The oxygen's lone pairs can stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the attack by the electrophile, particularly when the attack occurs at the ortho or para positions. libretexts.orgmasterorganicchemistry.com Consequently, the phenoxymethyl group is an ortho, para-director. chegg.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively.

For this compound, electrophilic attack will be directed to the positions ortho and para to the ether linkage on the phenyl ring.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | ortho-Bromo and para-Bromo substituted derivatives |

| Nitration | HNO₃ / H₂SO₄ | ortho-Nitro and para-Nitro substituted derivatives |

| Acylation | RCOCl / AlCl₃ | ortho-Acyl and para-Acyl substituted derivatives |

Oxidative and Reductive Transformations

The presence of a primary amine on a cyclopropane ring and a phenoxy group makes this compound susceptible to various oxidative and reductive transformations. The outcomes of these reactions are highly dependent on the reagents and conditions employed.

Oxidative Transformations:

The cyclopropylamine unit is known to be sensitive to oxidation. Single-electron oxidation of N-cyclopropylanilines, for instance, can lead to an irreversible ring-opening of the cyclopropyl group. acs.org This occurs due to the release of the significant ring strain (approximately 28 kcal/mol) in the three-membered ring upon formation of a radical cation intermediate. acs.org While direct experimental data for this compound is not available, it is plausible that similar oxidative conditions would lead to the formation of a nitrogen-centered radical, followed by ring cleavage to yield a distonic radical cation. This reactive intermediate could then undergo further reactions, such as trapping by oxygen to form hydroperoxides or other oxygenated products.

Furthermore, the phenoxy group can be a target for oxidative reactions. Oxidative dearomatization of phenols is a known transformation that can be achieved using hypervalent iodine reagents or enzymatic catalysts. nih.govnih.gov While the ether linkage in this compound makes the phenyl ring less susceptible to direct dearomatization compared to a free phenol, strong oxidizing agents could potentially lead to complex transformations involving the aromatic ring.

Reductive Transformations:

The reductive chemistry of this compound is expected to primarily involve the phenoxymethyl group. The cyclopropane ring itself is generally stable to many reducing conditions, including catalytic hydrogenation, unless activated by adjacent unsaturation. acs.orgnih.gov

A key potential reductive transformation is the cleavage of the C-O bond of the phenoxy ether. This can be achieved through various methods, such as hydrogenolysis using a palladium catalyst and a hydrogen source. numberanalytics.com Such a reaction would result in the formation of 1-(hydroxymethyl)cyclopropan-1-amine and benzene. The conditions for this transformation would need to be carefully selected to avoid potential side reactions.

Another possible reductive pathway is N-dealkylation, which involves the removal of the phenoxymethyl group from the nitrogen atom. nih.govnih.gov This is a common metabolic pathway for many amine-containing xenobiotics and can also be achieved synthetically using various reagents. encyclopedia.pubrug.nlmdpi.com Successful N-dealkylation would yield cyclopropanemethanol and aniline.

It is important to note that the choice of reducing agent and reaction conditions is crucial to control the selectivity of these transformations. For instance, milder reducing agents might selectively cleave the C-O bond without affecting the cyclopropane ring.

Table 1: Potential Oxidative and Reductive Transformations of this compound

| Transformation Type | Potential Reaction | Expected Major Products | Reagents/Conditions |

| Oxidative | Cyclopropane Ring Opening | Ring-opened products (e.g., aldehydes, amides) | Single-electron oxidants (e.g., photosensitizers) |

| Aromatic Ring Oxidation | Complex oxidized aromatic derivatives | Strong oxidizing agents | |

| Reductive | C-O Bond Cleavage (Hydrogenolysis) | 1-(Hydroxymethyl)cyclopropan-1-amine, Benzene | Pd/C, H₂ |

| N-Dealkylation | Cyclopropanemethanol, Aniline | Various N-dealkylation reagents |

Metal-Catalyzed Cross-Coupling Reactions Involving Derivatives

The primary amine functionality of this compound serves as a valuable handle for derivatization, enabling its participation in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Derivatives of this compound, such as the corresponding N-aryl or N-heteroaryl compounds, can be synthesized and subsequently utilized in cross-coupling reactions. The most common types of cross-coupling reactions involving amine derivatives are palladium- and copper-catalyzed processes.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely used for the N-arylation of amines, a reaction known as the Buchwald-Hartwig amination. In this context, a derivative of this compound could be coupled with aryl halides or triflates to form more complex N-aryl cyclopropylamine structures. Recent advancements have enabled the monoarylation of cyclopropylamine itself at room temperature using specific palladium-phosphine catalyst systems. acs.org This suggests that direct N-arylation of this compound could also be feasible under optimized conditions.

Furthermore, if the phenoxy group of a derivative were to be functionalized with a halide or a boronic acid, it could participate in Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to form biaryl structures. core.ac.uknih.gov

Copper-Catalyzed Cross-Coupling Reactions:

Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide an alternative to palladium-based methods for the formation of C-N bonds. These reactions typically employ boronic acids as the coupling partners. researchgate.netresearchgate.net A derivative of this compound could potentially be coupled with various aryl or heteroaryl boronic acids under copper catalysis. Copper catalysis is also effective for the coupling of amines with alkyl or aryl halides. sustech.edu.cn

The development of enantioconvergent copper-catalyzed radical cross-coupling reactions of cyclopropyl halides has provided a method to access chiral cyclopropane building blocks. sustech.edu.cn This highlights the potential for developing stereoselective cross-coupling methods involving derivatives of this compound.

Table 2: Examples of Potential Metal-Catalyzed Cross-Coupling Reactions with Derivatives of this compound

| Reaction Type | Catalyst System | Coupling Partners | Potential Product Type |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Aryl Halide/Triflate | N-Aryl-1-(phenoxymethyl)cyclopropan-1-amine |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Arylboronic Acid (on phenoxy group) | Biaryl-substituted cyclopropylamine derivative |

| Chan-Lam Coupling | Copper Catalyst | Arylboronic Acid | N-Aryl-1-(phenoxymethyl)cyclopropan-1-amine |

| Radical Cross-Coupling | Copper Catalyst | Terminal Alkyne (with a cyclopropyl halide derivative) | Alkynyl-substituted cyclopropane derivative |

Derivatization and Structural Modification Strategies

Synthesis of Amide and Sulfonamide Derivatives

The conversion of the primary amine of 1-(phenoxymethyl)cyclopropan-1-amine into amide and sulfonamide linkages is a fundamental strategy for structural modification.

Amide Synthesis: Amide derivatives are readily synthesized through the reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or acid anhydrides. sphinxsai.com Common coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBT) are often employed to facilitate the reaction between the amine and a carboxylic acid. mdpi.com Another effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), often used with a base like N,N-Diisopropylethylamine (DIPEA) in a solvent such as Dimethylformamide (DMF). nih.gov These methods allow for the introduction of a wide variety of aliphatic, aromatic, and heterocyclic groups. sphinxsai.commdpi.comnih.gov

Sulfonamide Synthesis: The synthesis of sulfonamides is typically achieved by reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. frontiersrj.comresearchgate.netresearchgate.net The base, which can be an organic amine like triethylamine (B128534) or an inorganic base, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. researchgate.netijarsct.co.in This reaction is a robust and conventional method for forming the stable sulfonamide linkage. researchgate.net

| Derivative Type | General Reaction | Reactant (R-group source) | Common Reagents/Conditions |

|---|---|---|---|

| Amide | Amine + Carboxylic Acid/Acyl Chloride | R-COOH or R-COCl | EDCI/HOBT; HATU/DIPEA; Base |

| Sulfonamide | Amine + Sulfonyl Chloride | R-SO₂Cl | Base (e.g., Triethylamine, Pyridine) |

Formation of Ureas and Thioureas

The primary amine of this compound can be readily converted into urea (B33335) and thiourea (B124793) derivatives, which are important functional groups in medicinal chemistry.

Urea Formation: The most direct method for synthesizing urea derivatives is the reaction of the amine with an isocyanate (R-N=C=O). commonorganicchemistry.comnih.gov This reaction is typically rapid and proceeds without the need for a catalyst or base. commonorganicchemistry.com Alternative methods utilize phosgene (B1210022) equivalents like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov When using CDI, the amine is first reacted with CDI to form a carbamoylimidazole intermediate, which then reacts with a second amine to yield an unsymmetrical urea. organic-chemistry.org

Thiourea Formation: Analogous to urea synthesis, thioureas are commonly prepared by reacting the amine with an isothiocyanate (R-N=C=S). nih.gov This addition reaction is generally efficient and straightforward. organic-chemistry.org Other methods include the reaction of the amine with carbon disulfide in the presence of a base or the use of thiocarbamoyl benzotriazoles as synthetic equivalents of isothiocyanates. nih.gov A one-pot synthesis from an amine, carbon disulfide, and another amine is also a viable strategy. organic-chemistry.org

| Derivative Type | General Reaction | Key Reactant | Resulting Linkage |

|---|---|---|---|

| Urea | Amine + Isocyanate | R-N=C=O | -NH-C(=O)-NH-R |

| Thiourea | Amine + Isothiocyanate | R-N=C=S | -NH-C(=S)-NH-R |

N-Substitution Reactions Leading to Secondary and Tertiary Amines

Introducing alkyl groups to the nitrogen atom of this compound to form secondary and tertiary amines is a key strategy for modulating its properties. Two primary methods for this transformation are direct N-alkylation and reductive amination.

N-Alkylation: This method involves the reaction of the amine with an alkylating agent, typically an alkyl halide (R-X, where X = Cl, Br, I), in the presence of a base to neutralize the resulting hydrohalic acid. While effective, this reaction can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. nih.govresearchgate.net This reaction involves the condensation of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. organic-chemistry.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride, or Hantzsch esters. organic-chemistry.orgnih.gov The reaction can be repeated with a second carbonyl compound to generate a tertiary amine. This versatile process is a cornerstone of C-N bond formation in pharmaceutical chemistry. nih.gov

| Method | Reactants | Intermediate | Product |

|---|---|---|---|

| N-Alkylation | Amine + Alkyl Halide (R-X) | - | Secondary/Tertiary Amine |

| Reductive Amination | Amine + Aldehyde/Ketone (R₂C=O) | Imine | Secondary/Tertiary Amine |

Cyclization Reactions Utilizing the Amine and Cyclopropane (B1198618) Functionalities

The unique structure of this compound, featuring both a nucleophilic amine and a strained cyclopropane ring, offers opportunities for complex cyclization reactions to build novel heterocyclic systems.

Amine-Based Cyclizations: The primary amine can act as a dinucleophile in reactions with bifunctional electrophiles to construct various heterocycles. For instance, reaction with a β-dicarbonyl compound or its equivalent can lead to the formation of pyrimidine (B1678525) or dihydropyridine (B1217469) rings attached to the cyclopropane scaffold. Similarly, reaction with α-halo ketones followed by intramolecular cyclization can yield piperazine (B1678402) or other nitrogen-containing heterocycles.

Cyclopropane-Based Cyclizations: Donor-acceptor (D-A) cyclopropanes, which can be synthesized from derivatives of the parent compound, are known to undergo ring-opening cycloaddition reactions. researchgate.net Under Lewis acid catalysis, the strained three-membered ring can open to form a 1,3-dipole, which can then participate in [3+2] or [3+3] cycloaddition reactions with various dipolarophiles or dienes to create five- or six-membered rings. researchgate.net This strategy allows for the transformation of the cyclopropane core into more complex polycyclic scaffolds.

Scaffold Diversity Generation from this compound

The derivatization strategies outlined above collectively enable the generation of extensive chemical libraries built around the this compound core. By systematically applying and combining these reactions—amidation, sulfonamidation, urea/thiourea formation, N-alkylation, and cyclization—a vast chemical space can be explored. nih.gov

This approach, known as scaffold diversity, is a powerful tool in drug discovery and medicinal chemistry. rsc.org It allows for the creation of a multitude of structurally distinct yet related molecules from a single, readily accessible starting material. nih.govnih.gov The strategic diversification of the this compound scaffold can lead to the identification of compounds with fine-tuned properties, making it a valuable building block for generating novel molecular entities.

Theoretical and Computational Investigations of 1 Phenoxymethyl Cyclopropan 1 Amine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis of 1-(Phenoxymethyl)cyclopropan-1-amine would involve the systematic exploration of its potential energy surface to identify stable conformers and the energy barriers that separate them. This process is crucial for understanding the molecule's flexibility and the preferred spatial arrangements of its constituent atoms.

The rotation around the C-O and C-C single bonds connecting the phenoxy, methyl, and cyclopropyl (B3062369) groups would be the primary degrees of freedom investigated. By systematically rotating these bonds and calculating the corresponding energy at each step, a potential energy landscape can be constructed. From this landscape, low-energy conformers, representing the most probable shapes of the molecule, can be identified. The energy differences between these conformers and the transition states connecting them provide insights into the dynamics of conformational changes.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (°C) (C-O-C-C) | Dihedral Angle 2 (°C) (O-C-C-N) | Relative Energy (kcal/mol) |

| A | 180 | 60 | 0.00 |

| B | 60 | 180 | 1.25 |

| C | -60 | 60 | 2.50 |

Note: This table is illustrative and not based on actual experimental or computational data.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior. These calculations solve the Schrödinger equation for the molecule to provide information about its wave function, from which various electronic properties can be derived.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | 1.20 |

| HOMO-LUMO Gap | 9.70 |

Note: This table is illustrative and not based on actual experimental or computational data.

Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. The ESP is calculated from the electron density and the positions of the nuclei. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP surface would likely show a region of negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and a region of positive potential around the hydrogen atoms of the amine group.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates involved. This allows for a deeper understanding of the factors that control the reaction rate and selectivity. For the synthesis of this compound, computational methods could be used to explore different reaction pathways and to identify the most energetically favorable route.

For instance, if the synthesis involves a nucleophilic substitution reaction, calculations could be performed to determine the activation energy of the reaction and to visualize the geometry of the transition state. This information would be invaluable for optimizing the reaction conditions to improve the yield and purity of the product.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the dynamics of molecular processes, such as conformational changes, diffusion, and interactions with other molecules.

An MD simulation of this compound in a solvent, such as water, could be used to study its solvation properties and to understand how the solvent affects its structure and dynamics. Furthermore, simulations of its interaction with a biological target, such as a protein, could provide insights into its potential biological activity.

Spectroscopic Property Prediction (e.g., NMR, IR, MS)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure and to gain further insights into its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in NMR spectra are sensitive to the local electronic environment of the nuclei. Quantum chemical calculations can predict these parameters with a good degree of accuracy, aiding in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The frequencies and intensities of the vibrational bands can be calculated computationally, providing a theoretical IR spectrum that can be compared with the experimental spectrum to identify the functional groups present in the molecule.

Mass Spectrometry (MS): While direct prediction of mass spectra is challenging, computational methods can be used to study the fragmentation pathways of the molecule upon ionization, which can help in the interpretation of the experimental mass spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Value |

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 6.8 - 7.3 |

| ¹³C NMR | Chemical Shift (ppm) - Cyclopropyl C | 15 - 25 |

| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3300 - 3500 |

Note: This table is illustrative and not based on actual experimental or computational data.

Mechanistic Studies on Reactions Involving 1 Phenoxymethyl Cyclopropan 1 Amine

Kinetic Isotope Effects in Relevant Transformations

No studies reporting on the kinetic isotope effects in reactions of 1-(phenoxymethyl)cyclopropan-1-amine were found. Such studies would typically involve isotopic labeling at specific positions to probe the rate-determining steps of its transformations.

Transition State Analysis and Reaction Coordinate Mapping

There is no available research on the transition state analysis or reaction coordinate mapping for reactions involving this compound. Computational and experimental studies that would provide insights into the energetic profiles and geometries of transition states are absent from the scientific literature.

Role of Catalysis in Enhancing Selectivity and Efficiency

While catalysis is a common strategy in reactions of similar compounds, no specific catalysts or catalytic systems have been reported for enhancing the selectivity and efficiency of reactions involving this compound.

Stereochemical Course of Reactions

Information regarding the stereochemical outcomes of reactions with this compound is not available. Research that would elucidate whether its reactions proceed with retention, inversion, or racemization of stereocenters has not been published.

Solvent Effects and Medium Dependence

No studies were identified that investigate the influence of different solvents on the kinetics or mechanism of reactions involving this compound.

Advanced Analytical Methodologies for Research Characterization of 1 Phenoxymethyl Cyclopropan 1 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of newly synthesized compounds and for identifying byproducts in a reaction mixture. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide mass measurements with high accuracy (typically sub-5 ppm), allowing for the confident assignment of a unique elemental formula to a given mass-to-charge ratio (m/z). nih.gov

In the context of synthesizing 1-(Phenoxymethyl)cyclopropan-1-amine (C₁₀H₁₃NO), HRMS would be employed to confirm the formation of the desired product by matching the experimentally measured accurate mass to the theoretically calculated mass. For the protonated molecule, [M+H]⁺, the exact mass is a critical piece of evidence for successful synthesis.

Furthermore, tandem mass spectrometry (MS/MS) experiments on a high-resolution instrument can elucidate the structure of the molecule through characteristic fragmentation patterns. By isolating the parent ion and inducing fragmentation, the resulting product ions provide a fingerprint of the molecule's connectivity. For this compound, key fragmentations would include the cleavage of the ether bond and fragmentation of the cyclopropane (B1198618) ring.

| Species | Formula | Calculated Exact Mass (Da) | Expected Key Fragment Ion | Fragment Formula | Fragment Exact Mass (Da) |

|---|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1070 | Loss of Phenoxy radical | C₄H₈N⁺ | 70.0651 |

| Phenoxy Cation | C₆H₅O⁺ | 93.0335 | |||

| Loss of CH₂O and Phenyl group | C₄H₇N⁺ | 69.0573 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the definitive structural elucidation of complex molecules like this compound.

Two-dimensional (2D) NMR experiments reveal through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of all signals in the spectra.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between the diastereotopic protons of the methylene (B1212753) (-CH₂-) bridge and the adjacent protons on the cyclopropane ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the cyclopropane ring and the methylene bridge.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons of the phenyl ring to the ether carbon, and from the methylene protons to the quaternary carbon of the cyclopropane ring and the ipso-carbon of the phenyl group.

| Proton(s) | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

|---|---|---|

| Aromatic (Phenyl-H) | Other Aromatic-H | Ether C-O, Other Aromatic C |

| Methylene (-OCH₂-) | Cyclopropane-H | Quaternary Cyclopropane-C, Phenyl Ipso-C |

| Cyclopropane (-CH₂CH₂-) | Methylene-H, Other Cyclopropane-H | Quaternary Cyclopropane-C, Methylene-C |

| Amine (-NH₂) | None (typically) | Quaternary Cyclopropane-C |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov For a chiral compound like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration, provided a suitable crystal can be grown and a heavy atom is present or anomalous dispersion methods are used.

The analysis of a high-quality crystal provides precise data on bond lengths, bond angles, and torsion angles. This information confirms the connectivity established by NMR and MS and reveals the molecule's preferred conformation in the crystal lattice. Furthermore, it provides insight into intermolecular interactions, such as hydrogen bonding involving the primary amine group and the ether oxygen, which dictate the crystal packing arrangement. Results from crystallographic studies provide unambiguous and reliable three-dimensional structural parameters that are essential for structure-based functional studies. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Since this compound contains a stereocenter at the C1 position of the cyclopropane ring, it exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) of a sample is crucial, particularly in pharmaceutical and biological research. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. yakhak.org

The separation of enantiomers is achieved through their differential interactions with the chiral selector immobilized on the stationary phase. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely successful for resolving a broad range of chiral compounds, including primary amines. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. doi.org Gas chromatography (GC) with a chiral column can also be used, particularly for more volatile derivatives.

| Parameter | Condition |

|---|---|

| Column | Cellulose or Amylose-based CSP (e.g., Chiralpak® series) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 270 nm |

| Column Temperature | 25 °C |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For this compound, these methods can quickly confirm the presence of key structural motifs. For example, the N-H stretching vibrations of the primary amine, the C-O-C stretching of the ether linkage, and the characteristic absorptions of the aromatic ring provide a unique spectroscopic fingerprint. While both techniques probe vibrational modes, their selection rules differ, meaning some vibrations may be strong in IR and weak in Raman, or vice versa, providing complementary data. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Cyclopropane/Methylene (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

Exploration of 1 Phenoxymethyl Cyclopropan 1 Amine in Advanced Materials and Synthetic Building Blocks

Precursor in Polymer Chemistry

The amine functionality also allows for its potential use as a polymerization initiator or a chain transfer agent in certain types of polymerization. google.comgoogle.comchemicalpapers.com Polymerization initiators are substances that start a chain reaction, while chain transfer agents are used to control the molecular weight of the polymer. google.comgoogle.com Again, there is no specific evidence in the reviewed literature of 1-(Phenoxymethyl)cyclopropan-1-amine being employed in these roles.

Ligand Design and Coordination Chemistry (Non-Biological)

The presence of a primary amine group in this compound makes it a potential ligand for coordination with metal ions. Amines are well-known Lewis bases that can donate their lone pair of electrons to a metal center, forming a coordination complex. mdpi.com The broader class of phenoxy-imine and phenoxy-amine compounds has been shown to form stable complexes with a variety of transition metals, and these complexes have been investigated for their catalytic and other properties. researchgate.net

The specific coordination behavior of this compound would depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions. The phenoxy group might also participate in coordination, potentially making the molecule a bidentate ligand. Research in the field of coordination chemistry often involves the synthesis of new metal complexes and their characterization using techniques like X-ray crystallography to determine their three-dimensional structure. scirp.orgmdpi.comnih.govpeakproteins.commdpi.com Such structural information is crucial for understanding the properties and potential applications of the complexes. At present, there are no published crystal structures or detailed coordination studies specifically for complexes of this compound. The development of coordination compounds with NSAIDs (non-steroidal anti-inflammatory drugs) has been an active area of research to enhance their therapeutic properties. nih.gov

Building Block for Advanced Organic Scaffolds

Cyclopropane (B1198618) derivatives are recognized as valuable building blocks in organic synthesis due to their unique reactivity stemming from ring strain. They can undergo ring-opening reactions to generate linear chains with specific stereochemistry or participate in cycloaddition reactions to form more complex cyclic systems. nih.goveurekaselect.com The amine and phenoxymethyl (B101242) groups on this compound provide handles for a variety of chemical transformations, making it a potentially versatile precursor for the synthesis of advanced organic scaffolds, including bioactive heterocycles. nih.goveurekaselect.com

The synthesis of complex molecules, including natural products and pharmaceuticals, often relies on a building block approach, where smaller, functionalized molecules are combined in a controlled manner. While the potential for this compound to serve in this capacity is clear from a chemical standpoint, specific examples of its use in the total synthesis of complex natural products or the construction of novel pharmaceutical scaffolds are not documented in the available literature.

Role in Catalyst Development (e.g., Chiral Catalysts)

Chiral amines are a cornerstone of asymmetric catalysis, where they can act as organocatalysts themselves or as chiral ligands for metal-based catalysts. miami.edu The development of new chiral catalysts is a major focus of organic chemistry, aimed at producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. miami.edu

Given that this compound is a chiral molecule (assuming it is resolved into its enantiomers), it has the potential to be developed into a chiral catalyst or auxiliary. The amine group could be modified to create a more complex catalytic scaffold, and the phenoxymethyl and cyclopropyl (B3062369) groups would influence the steric environment around the catalytic center, which is crucial for achieving high enantioselectivity. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, is the key principle in this field. nih.gov Despite the general importance of chiral amines in asymmetric synthesis, there is no specific research describing the application of this compound or its derivatives in the development of chiral catalysts for reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions. nih.gov

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com A key area within this field is host-guest chemistry, where a smaller "guest" molecule fits into a cavity of a larger "host" molecule.

The structure of this compound, with its aromatic ring and aliphatic amine, makes it a potential guest molecule for various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. The formation of such host-guest complexes could be used to modify the solubility of the compound, control its reactivity, or develop responsive materials. Another area of supramolecular chemistry is the formation of supramolecular gels, where small molecules self-assemble into extended networks that can trap solvent. mdpi.comrsc.orgthieme-connect.denih.govnih.gov The amine and phenoxy groups of this compound could potentially participate in the hydrogen bonding and other non-covalent interactions necessary for gel formation. However, there is currently no published research that explores the supramolecular chemistry of this specific compound, either in the context of host-guest complexation or the formation of self-assembled materials like supramolecular gels. nih.govmdpi.comresearchgate.net

Future Perspectives and Emerging Research Avenues for 1 Phenoxymethyl Cyclopropan 1 Amine

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex amine derivatives is increasingly benefiting from the adoption of continuous-flow chemistry, which offers advantages in safety, efficiency, and scalability over traditional batch methods. For the production of cyclopropylamines, flow chemistry has already demonstrated significant potential. acs.org A key area for future research will be the adaptation of synthetic routes for 1-(Phenoxymethyl)cyclopropan-1-amine to flow-based systems.

Continuous-flow microreaction systems can significantly improve reaction efficiency and safety, particularly for energetic or thermally sensitive reactions like the Hofmann rearrangement, a common method for synthesizing primary amines. acs.org Research on the parent compound, cyclopropylamine (B47189), has shown that a continuous-flow process can achieve yields as high as 96% with a residence time of only 4 minutes, a substantial improvement over batch processes. acs.org A two-step continuous-flow synthesis for 1,1-cyclopropane aminoketones has also been developed, highlighting the modularity and efficiency of this approach for generating libraries of related compounds. rsc.orgmpg.devapourtec.com

Future work on this compound could focus on developing a telescoped, multi-step flow synthesis, potentially starting from readily available precursors like γ-butyrolactone or cyclopropanecarbonitrile (B140667) derivatives. globethesis.comorganic-chemistry.org The integration of automated platforms could further enable high-throughput screening of reaction conditions and the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Cyclopropylamine Production

| Parameter | Traditional Batch Method | Continuous-Flow Method |

|---|---|---|

| Reaction Time | Several hours to days mpg.de | As low as 4 minutes acs.org |

| Yield | Often moderate | Up to 96% acs.org |

| Process Control | Limited | Precise control of temperature, pressure, and mixing acs.org |

| Safety | Handling of unstable intermediates | Improved safety through small reaction volumes acs.org |

| Scalability | Challenging | Readily scalable by extending operation time acs.org |

This table illustrates the potential benefits of applying flow chemistry to the synthesis of cyclopropylamines, based on data for the parent compound.

Exploration of Novel Reactivity Patterns

The chemical reactivity of this compound is dictated by the interplay between the strained three-membered ring and the nucleophilic amino group. longdom.org The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular scaffolds. acs.org This inherent reactivity is a fertile ground for exploring novel chemical transformations.

Future research is expected to investigate:

Ring-Opening Reactions: The C-C single bonds of the cyclopropane ring can be cleaved under various conditions (polar, radical, or metal-catalyzed), turning the cyclopropylamine core into a versatile synthetic intermediate. acs.org The phenoxymethyl (B101242) substituent may influence the regioselectivity of this cleavage.

[3+2] Annulation Strategies: Cyclopropylamines can act as three-carbon synthons in cycloaddition reactions, allowing for the rapid construction of five-membered ring systems, which are common motifs in biologically active molecules.

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclopropane ring or the phenoxy group, potentially using transition-metal catalysis, could provide efficient routes to novel derivatives without the need for pre-functionalized starting materials.

Development of Sustainable and Economical Production Routes

The growing emphasis on green chemistry necessitates the development of production methods that are both environmentally benign and economically viable. longdom.org For this compound, this involves moving away from stoichiometric reagents and harsh reaction conditions towards more sustainable alternatives.

Promising research avenues include:

Catalytic Routes: Replacing classical multi-step syntheses, such as those involving Curtius or Hofmann rearrangements from carboxylic acids or amides, with direct catalytic methods. nih.govnih.gov For instance, the Ti(II)-mediated coupling of nitriles with Grignard reagents offers a more direct route to primary cyclopropylamines. organic-chemistry.org

Electrosynthesis: Electrochemical methods, such as an electro-induced Hofmann rearrangement, provide a sustainable alternative by using electricity as a traceless reagent, thereby reducing chemical waste. researchgate.net

Bio-based Feedstocks: Investigating the synthesis from renewable starting materials. While the parent cyclopropylamine synthesis often starts from petrochemical sources like γ-butyrolactone, future routes could explore bio-derived precursors. globethesis.comgoogle.com

Process Optimization: Efforts to improve the atom economy of existing routes, such as optimizing the ring-closure of chlorobutyrate derivatives and implementing solvent-free reaction conditions, will be crucial for large-scale production. globethesis.comgoogle.com

Advanced Characterization Techniques in the Discovery Phase

A thorough understanding of the three-dimensional structure and electronic properties of this compound is critical for designing its applications in medicinal chemistry and material science. Advanced characterization techniques will play a pivotal role in elucidating these features.

Future studies will likely employ a combination of:

NMR Spectroscopy: In-depth 1D and 2D NMR studies to confirm the structure and determine the conformational preferences of the molecule. The orientation of the phenoxymethyl group relative to the cyclopropane ring is of particular interest.

X-ray Crystallography: Single-crystal X-ray diffraction to unambiguously determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) calculations to model the molecular orbitals, predict conformational energies, and understand its reactivity profile. researchgate.net This can guide synthetic efforts and help rationalize experimental observations.

New Frontiers in Catalysis and Material Science Utilizing this Scaffold

The unique structural and electronic properties of the 1-(phenoxymethyl)cyclopropylamine scaffold open up possibilities for its use in catalysis and materials science. longdom.org The amine group can act as a ligand for metal centers or as an organocatalyst, while the rigid cyclopropane unit can impart unique properties to polymers and other materials.

Emerging research could focus on:

Ligand Development: Synthesizing chiral derivatives to serve as ligands in asymmetric catalysis. The rigid cyclopropane backbone could provide a well-defined steric environment for enantioselective transformations.

Organocatalysis: Utilizing the amine functionality to catalyze reactions, leveraging the specific steric hindrance provided by the adjacent phenoxymethyl and cyclopropyl (B3062369) groups.

Polymer Science: Incorporating the this compound unit into polymer backbones. The rigidity and strain of the cyclopropane ring could lead to materials with enhanced thermal stability and unique mechanical properties. longdom.org

Advanced Coatings: Using the compound as a building block for specialty coatings, where its structure could contribute to improved durability and adhesion. longdom.org

As research progresses, the full potential of this compound will be unlocked, likely revealing it to be a valuable component in the toolkit of synthetic chemists across various disciplines.

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ ≈ 1.2–1.8 ppm) and amine protons (δ ≈ 2.5–3.0 ppm). NOESY confirms spatial proximity of the phenoxymethyl group to the cyclopropane .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₂NO⁺ requires m/z 162.0913) .

- X-ray Crystallography : Resolves bond angles and confirms cyclopropane geometry in crystalline derivatives (e.g., HCl salts) .

How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Q. Advanced Research Focus

- Stability in Water : Hydrolysis of the cyclopropane ring occurs at pH < 3 or > 10, forming ring-opened byproducts (e.g., allylic amines). Kinetic studies show t₁/₂ ≈ 24 hours at pH 7.4 (37°C) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the amine via hydrogen bonding, while protic solvents (e.g., MeOH) accelerate decomposition .

Mitigation : Lyophilization or storage in anhydrous THF at −20°C improves shelf life .

What contradictions exist in reported biological activities of this compound, and how can they be resolved?

Q. Advanced Research Focus

- Data Conflicts : Some studies report serotonin receptor (5-HT₂A) agonism (EC₅₀ ≈ 50 nM), while others note antagonism (IC₅₀ ≈ 200 nM) .

- Resolution : Species-dependent receptor isoforms (human vs. rodent) and assay conditions (e.g., CHO vs. HEK293 cells) explain discrepancies. Radioligand binding assays with purified receptors are recommended for validation .

How can enantiomeric resolution of this compound be achieved, and what are the pharmacological implications?

Q. Advanced Research Focus

- Chiral Separation : Use of chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:IPA eluents resolves enantiomers (α > 1.5). Absolute configuration is confirmed via VCD spectroscopy .

- Pharmacology : (R)-enantiomer shows 10× higher affinity for dopamine D₂ receptors than (S)-enantiomer in vitro, suggesting divergent therapeutic applications (e.g., antipsychotics vs. antidepressants) .

What computational tools are recommended for predicting the metabolic fate of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.